KIN1408 is a synthetic compound classified as an agonist of the RIG-1-like receptor (RLR) pathway, which plays a crucial role in the innate immune response. This compound is notable for its ability to activate key immune genes, making it a subject of interest in antiviral therapy. KIN1408 has been studied for its potential to enhance the immune response against various viral infections.
The synthesis of KIN1408 involves a multi-step process that starts with the preparation of intermediate compounds. The typical synthetic route includes:
Industrial production scales up these methods, employing advanced purification techniques such as chromatography to ensure high-quality output .
The molecular formula of KIN1408 is . Its structural representation can be described using the following identifiers:
This structure indicates various functional groups that contribute to its biological activity.
KIN1408 can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The resulting derivatives may exhibit varied biological activities, enhancing their research value .
KIN1408 functions primarily by activating the RIG-1-like receptor pathway, leading to the activation of Interferon Regulatory Factor 3 (IRF3). This activation triggers the transcription of several innate immune genes, including:
These genes are crucial for mounting an effective antiviral response. KIN1408's mechanism involves binding interactions with biomolecules that modulate cellular signaling pathways, ultimately enhancing immune responses against viral infections .
KIN1408 exhibits several notable physical and chemical properties:
These properties are critical for understanding how KIN1408 can be effectively utilized in experimental settings .
KIN1408 has significant potential applications in scientific research, particularly in the field of antiviral therapy. Its ability to activate innate immune responses makes it a candidate for developing treatments against various viral infections. Studies have demonstrated its effectiveness in inducing the expression of antiviral genes in cell lines, highlighting its role as a promising therapeutic agent .
RNA viruses represent a persistent and evolving threat to global health, characterized by high mutation rates, epidemic potential, and significant mortality. Pathogens such as dengue virus (50–100 million annual infections), Ebola virus (11,298 fatalities in the 2014 outbreak), and influenza A continually challenge healthcare systems [2]. The Flaviviridae family alone (encompassing hepatitis C, dengue, and West Nile viruses) infects approximately 150 million people chronically, with HCV-associated liver cirrhosis and cancer causing substantial morbidity [2]. These viruses exploit host cellular machinery for replication and evolve rapidly to evade conventional antiviral approaches, necessitating innovative therapeutic strategies.
Direct-acting antivirals (DAAs) target specific viral components but face significant limitations:
The RIG-I-like receptor (RLR) pathway is a central sensor of cytoplasmic viral RNA, triggering a signaling cascade culminating in IRF3 activation. Phosphorylated IRF3 dimerizes and translocates to the nucleus, inducing:
KIN1408 (CAS 1903800-11-2) is a synthetic hydroxyquinoline derivative identified as a potent RLR pathway agonist. With the molecular formula C₂₅H₁₉F₂N₃O₃S and molecular weight of 479.50 g/mol, it activates IRF3-dependent transcription at micromolar concentrations (EC₅₀ = 1–5 μM) [5] [8]. Unlike direct antivirals, KIN1408 exhibits activity against evolutionarily distinct RNA virus families by enhancing host innate immunity, positioning it as a promising broad-spectrum countermeasure.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7